4-(2-Aminoethyl)-3-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-3-methylbenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a methyl group, and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-methylbenzonitrile typically involves the reaction of 3-methylbenzonitrile with ethylenediamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reaction. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst (e.g., Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
4-(2-Aminoethyl)-3-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-3-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the nitrile group can participate in various chemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Tyramine: A naturally occurring amine derived from the amino acid tyrosine, with a similar aminoethyl group but lacking the nitrile group.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a nitrile group, used in different biochemical applications.
Uniqueness
4-(2-Aminoethyl)-3-methylbenzonitrile is unique due to the presence of both the nitrile and aminoethyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3-methylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-8-6-9(7-12)2-3-10(8)4-5-11/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
ADNYAZGBPVFEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.